molecular formula C7H10Cl2N4O2 B078458 2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol CAS No. 13436-79-8

2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol

Cat. No. B078458
CAS RN: 13436-79-8
M. Wt: 253.08 g/mol
InChI Key: GAVNYHWVCOTMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol, commonly known as DCTE, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and polar solvents. DCTE is synthesized using a specific method, and its mechanism of action is well-known.

Mechanism Of Action

DCTE acts as a bifunctional cross-linker, which means that it can form covalent bonds with two different molecules simultaneously. The reaction takes place between the amino groups of one molecule and the hydroxyl groups of another molecule. The resulting cross-linked product is more stable and resistant to denaturation than the individual molecules.

Biochemical And Physiological Effects

DCTE has been shown to have minimal toxicity in vitro and in vivo. It does not interfere with the normal physiological functions of cells or tissues. DCTE has been used to stabilize enzymes, antibodies, and other proteins for biochemical assays and biophysical studies. It has also been used to cross-link DNA and RNA for structural studies.

Advantages And Limitations For Lab Experiments

The main advantage of DCTE is its high efficiency in cross-linking molecules. It can form stable cross-links at low concentrations and short reaction times. DCTE is also compatible with a wide range of biological molecules and conditions. The main limitation of DCTE is its potential for non-specific cross-linking, which can interfere with the interpretation of experimental results. Therefore, careful optimization of the reaction conditions and controls is necessary.

Future Directions

The future directions of DCTE research include the development of new cross-linking strategies and applications. One direction is the use of DCTE in the synthesis of hydrogels, which are three-dimensional networks of cross-linked polymers. Hydrogels have potential applications in tissue engineering, drug delivery, and biosensors. Another direction is the use of DCTE in the synthesis of metal-organic frameworks, which are porous materials with high surface area and tunable properties. Metal-organic frameworks have potential applications in gas storage, catalysis, and separation.
Conclusion:
In conclusion, DCTE is a versatile cross-linking agent that has many scientific research applications. Its synthesis method is straightforward, and its mechanism of action is well-understood. DCTE has minimal toxicity and is compatible with a wide range of biological molecules and conditions. Its advantages and limitations for lab experiments must be carefully considered. The future directions of DCTE research are promising and offer many opportunities for new discoveries and applications.

Scientific Research Applications

DCTE is widely used in scientific research as a cross-linking agent for proteins, peptides, and nucleotides. It is used to stabilize protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. DCTE is also used in the synthesis of dendrimers, which are highly branched macromolecules with multiple functional groups. Dendrimers are used in drug delivery, gene therapy, and imaging.

properties

CAS RN

13436-79-8

Product Name

2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol

Molecular Formula

C7H10Cl2N4O2

Molecular Weight

253.08 g/mol

IUPAC Name

2-[(4,6-dichloro-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C7H10Cl2N4O2/c8-5-10-6(9)12-7(11-5)13(1-3-14)2-4-15/h14-15H,1-4H2

InChI Key

GAVNYHWVCOTMTQ-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl

Canonical SMILES

C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl

Other CAS RN

13436-79-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 Grams cyanuric chloride was dissolved in 145 ml. acetone and the solution poured over 100 grams of ice. Sodium bicarbonate (12.4 grams) was added. While maintaining the temperature at 10°C., diethanolamine (15.5 grams) was added dropwise over a period of about 30 minutes. The temperature was raised to 20°-25°C. and the mixture stirred for about 1 hour. The reaction mixture was filtered, washed witth water and dried to give 31.4 grams of product.
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12.4 g
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15.5 g
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100 g
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